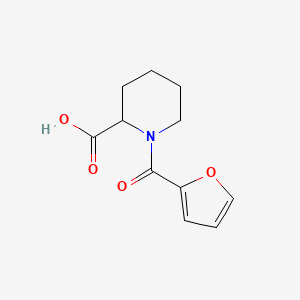

1-(呋喃-2-羰基)哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

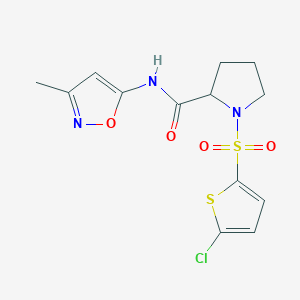

“1-(Furan-2-carbonyl)piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1025450-05-8 . It has a molecular weight of 223.23 . The compound is typically stored at room temperature and is available in a solid form .

Physical And Chemical Properties Analysis

“1-(Furan-2-carbonyl)piperidine-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 223.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用

抗菌性能

1-(呋喃-2-羰基)哌啶-2-羧酸已被研究其抗菌活性。 然而,合成的类似物被发现对革兰氏阳性细菌(如金黄色葡萄球菌和粪肠球菌)具有生物惰性 。该领域的进一步研究可以探索对其抗菌功效的改进。

肽模拟物

哌啶羧酸支架类似于肽中发现的氨基酸。研究人员可以研究其作为肽模拟物的作用,可能影响蛋白质-蛋白质相互作用或受体结合。此类应用可能影响药物设计和生物活性化合物开发。

总之,1-(呋喃-2-羰基)哌啶-2-羧酸在各个科学领域都具有前景。 需要进一步研究以释放其全部潜力并探索其独特的应用 。如果您有任何具体问题或需要更多详细信息,请随时提问!

作用机制

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid is believed to act as an inhibitor of the enzymes COX-2, 5-LOX, and PKC. COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. 5-LOX is an enzyme involved in the production of leukotrienes, which are hormones that play a role in inflammation and allergic reactions. PKC is an enzyme involved in the regulation of cell growth and differentiation. 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid binds to these enzymes and inhibits their activity, thus reducing inflammation and pain.

Biochemical and Physiological Effects

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in rats and mice. It has also been shown to reduce the production of prostaglandins and leukotrienes in these animals. In addition, 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid has been shown to reduce the activity of the enzymes COX-2 and 5-LOX in vitro.

实验室实验的优点和局限性

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are some limitations to its use. 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid is not very stable in solution and can degrade over time. It is also not very soluble in water and can be difficult to dissolve in aqueous solutions.

未来方向

The potential applications of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid are vast, and there are many future directions that can be explored. One potential direction is to investigate the effects of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid on other enzymes and pathways, such as the renin-angiotensin system, which is involved in the regulation of blood pressure and fluid balance. Another potential direction is to investigate the effects of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid on other inflammatory and pain pathways, such as the cytokine pathway. Additionally, further research could be done to investigate the potential therapeutic uses of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid in humans. Finally, further research could be done to investigate the potential side effects of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid in humans.

合成方法

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid can be synthesized through a variety of methods, such as the reaction of 2-bromo-1-methylpiperidine and furan-2-carbonyl chloride. This reaction is carried out in the presence of anhydrous sodium carbonate and yields 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid in a yield of 88-95%. It can also be synthesized through the reaction of 1-methyl-2-bromopiperidine and furan-2-carbonyl chloride in the presence of anhydrous potassium carbonate. The reaction yields 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid in a yield of 95-98%.

安全和危害

The compound has been labeled with the GHS07 pictogram, indicating that it may cause harm . Specific hazard statements include H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

1-(furan-2-carbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIKCBOCEIJMLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2386003.png)

![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)

![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)

![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)